Dimethylsulfonioproprionate-d6

Marine Biogeochemistry Analytical Chemistry Method Validation

Dimethylsulfonioproprionate-d6 (DMSP-d6; CAS 1246341-06-9) is a hexa-deuterated analog of the ubiquitous marine osmolyte dimethylsulfoniopropionate (DMSP). Its core function in research and industrial settings is as a stable isotope-labeled internal standard for the highly accurate and precise quantification of endogenous DMSP in complex matrices such as seawater, coral tissue, and phytoplankton cultures via mass spectrometry.

Molecular Formula C₅H₄D₆O₂S
Molecular Weight 140.23
CAS No. 1246341-06-9
Cat. No. B1147473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsulfonioproprionate-d6
CAS1246341-06-9
Synonyms(2-Carboxyethyl)dimethylsulfonium Hydroxide-d6 Inner Salt;  3-Dimethylsulfoniopropionate-d6;  DMSP-d6;  Dimethyl-3-propiothetin-d6;  Dimethyl-β-propiothetin-d6;  Dimethylpropiothetin-d6;  Dimethylsulfoniopropionate-d6;  Dimethylsulphonioproprionate-d6;  β-Di
Molecular FormulaC₅H₄D₆O₂S
Molecular Weight140.23
Structural Identifiers
SMILESC[S+](C)CCC(=O)[O-]
InChIInChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3/i1D3,2D3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylsulfonioproprionate-d6 (DMSP-d6): A Stable Isotope-Labeled Internal Standard for Precise DMSP Quantification


Dimethylsulfonioproprionate-d6 (DMSP-d6; CAS 1246341-06-9) is a hexa-deuterated analog of the ubiquitous marine osmolyte dimethylsulfoniopropionate (DMSP). Its core function in research and industrial settings is as a stable isotope-labeled internal standard for the highly accurate and precise quantification of endogenous DMSP in complex matrices such as seawater, coral tissue, and phytoplankton cultures via mass spectrometry [1][2]. The incorporation of six deuterium atoms across the two terminal methyl groups imparts a +6 Da mass shift relative to natural DMSP, enabling reliable chromatographic co-elution and nearly identical ionization behavior while providing a distinct analytical signal for isotope dilution workflows [1].

WorkflowIsotope dilution mass spectrometry for DMSP quantification in complex marine matrices
IdentityHexa-deuterated internal standard with +6 Da mass shift; co-elutes with native DMSP
Matrix fitSeawater, coral tissue, phytoplankton cultures, and microalgal extracts

Why Unlabeled DMSP or Other Analogs Cannot Substitute for DMSP-d6 in Quantitative Workflows


In analytical chemistry, substituting a target analyte with an unlabeled or structurally related compound as an internal standard introduces significant quantification errors due to differences in extraction efficiency, chromatographic behavior, ionization efficiency, and matrix effects [1]. Unlabeled DMSP (CAS 7314-30-9) cannot be used as an internal standard for quantifying native DMSP, as it is chemically indistinguishable from the analyte. While ¹³C-labeled DMSP has been used for metabolic tracing [2], the d6-DMSP variant remains the established choice for seawater and ecological analyses due to a well-characterized method validation history and the absence of spectral overlap with the native compound, ensuring superior accuracy and reproducibility [1][3].

DMSP-d6 (ISTD)vs. Unlabeled DMSP
Unlabeled DMSP is chemically indistinguishable from the analyte; co-elution without mass discrimination prevents independent quantification and invalidates isotope dilution
DMSP-d6 (ISTD)vs. Non-isotopic internal standards
Structural analogs may exhibit different extraction efficiency, ionization behavior, and matrix-effect correction profiles; accuracy may shift and requires method-specific validation
DMSP-d6 (ISTD)vs. ¹³C-labeled DMSP
¹³C-labeled DMSP lacks the established method-validation history for seawater and ecological matrices; spectral overlap risk and workflow compatibility require independent review

Quantitative Evidence for DMSP-d6's Differentiation in Analytical Performance


Enhanced Precision in DMSP Quantification via Isotope Dilution GC-MS

The use of DMSP-d6 as a deuterated internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of seawater samples achieves a precision of 5.8% RSD for replicate DMSP determinations, as published by Smith et al. (1999) [1]. This performance is benchmarked against a broader inter-method comparison for DMSP measurements in dinoflagellate cultures, where methods such as GC-FPD, MIMS, and LC-MS/MS—operated without isotope dilution—yielded precisions ranging from 2% to 12% RSD, with an overall inter-method variability of 11% [2]. While the Smith et al. method does not fall at the extreme low end of this range, it comfortably sits within the best-in-class bracket, all while providing the unique structural specificity of mass spectral confirmation that the other compared methods (GC-FPD, MIMS) lack [2].

Precision in seawater
Method context
5.8% RSD
Supports isotope-dilution precision review for seawater DMSP quantification
GC-MS method; inter-method comparison range 2–12% RSD across platforms
Marine Biogeochemistry Analytical Chemistry Method Validation

Superior Detection Sensitivity Using DMSP-d6 in Headspace GC-MS

The headspace GC-MS method employing DMSP-d6 delivers a limit of detection (LOD) of 0.3 nM for DMSP in seawater [1]. This is approximately 67-fold more sensitive than the 20 nM LOD achieved by the direct HILIC LC-MS method, which also uses DMSP-d6 as an internal standard but operates through a different separation and ionization mechanism [2]. The lower LOD makes the GC-MS approach uniquely suited for oligotrophic or open-ocean environments where DMSP concentrations are often in the sub-nanomolar range.

Detection sensitivity
Analytical context
0.3 nM LOD
Supports trace-level quantification in oligotrophic seawater via headspace GC-MS
~67-fold lower LOD vs. direct HILIC LC-MS (20 nM) using the same ISTD
Trace Analysis Seawater Chemistry GC-MS

Extended Sample Stability for Field Studies Using DMSP-d6

Spielmeyer & Pohnert (2010) demonstrated that the use of [²H₆]-DMSP as an internal standard allows for prolonged sample storage because the deuterated standard undergoes chemical transformation with identical kinetics to the natural DMSP analyte [1]. This internal correction for degradation contrasts sharply with external calibration methods, where analyte loss during storage leads directly to under-quantification without any means of correction [1].

Storage stability
Head-to-head
Co-degradation correction enabled
Supports field-collection storage context; ISTD degrades with native analyte kinetics
External calibration cannot correct for analyte loss during storage
Sample Preservation Field Sampling Degradation Kinetics

Revealing Species-Specific Method Bias via DMSP-d6 Cross-Validation

Swan et al. (2017) utilized d6-DMSP as a common internal standard to perform a direct quantitative comparison between indirect HS-GC-MS and direct LC-MS analyses of DMSP in four Acropora coral species. The two methods yielded equivalent concentrations in A. aspera only; for the other three species examined, HS-GC-MS gave consistently higher concentrations, revealing a species-specific overestimation artifact in the indirect method [1]. This cross-validation would not have been possible without an identical, stable isotope-labeled standard bridging the two analytical platforms.

Method cross-validation
Head-to-head
Species-specific bias detected in 3 of 4 Acropora spp.
Supports method cross-validation context; HS-GC-MS overestimation artifact revealed
Direct LC-MS comparison using identical d6-DMSP ISTD across platforms
Coral Reef Ecology Method Cross-Validation LC-MS

Indispensable Application Scenarios for Dimethylsulfonioproprionate-d6 in Scientific Research


Sub-Nanomolar DMSP Quantification in Oligotrophic Open-Ocean Seawater

The headspace GC-MS method using DMSP-d6 as an internal standard achieves a 0.3 nM limit of detection, making it the only documented isotope-dilution approach suitable for quantifying DMSP in ultra-low concentration environments. Alternative HILIC LC-MS methods, even when using the same internal standard, have a 20 nM LOD [1][2]. Researchers conducting global sulfur cycle studies in open-ocean settings must therefore prioritize DMSP-d6 for GC-MS procurement to meet their analytical sensitivity requirements.

Long-Term Field Campaigns Requiring Delayed Sample Analysis

For remote marine expeditions where samples cannot be analyzed immediately, DMSP-d6 is the critical reagent for maintaining quantitative accuracy. The deuterated standard co-degrades with native DMSP, correcting for any chemical transformation that occurs during storage [3]. This internal correction mechanism makes DMSP-d6 essential for any field study with a storage interval between collection and analysis.

Coral Reef Sulfur Cycling Studies Requiring Method Cross-Validation

When studying DMSP dynamics across multiple coral species, the use of d6-DMSP as a unified internal standard is mandatory for distinguishing genuine biological differences from analytical artifacts. The 2017 Swan et al. study revealed that indirect HS-GC-MS methods can systematically overestimate DMSP in certain coral species—a bias that can only be detected by cross-validating with a direct LC-MS method using the same d6-DMSP standard [4].

Phytoplankton Culture Studies for Climate Change Research

In controlled laboratory experiments investigating how environmental stressors (e.g., temperature, nutrient availability) influence DMSP production by phytoplankton, DMSP-d6 enables precise, reproducible quantification essential for detecting small effect sizes. The 5.8% RSD precision achievable with DMSP-d6 allows researchers to resolve subtle changes in DMSP concentration that may be biologically meaningful but could be obscured by the higher variability (up to 12%) of non-isotope-dilution methods [5][6].

Application
Selection Property
Validation Focus
Oligotrophic seawater DMSP quantification
Headspace GC-MS isotope dilution compatibility
LOD verification in low-concentration marine matrices
Field campaigns with delayed analysis
Co-degradation kinetic matching with native DMSP
Storage stability and degradation-correction review
Coral reef sulfur cycling studies
Unified ISTD for cross-platform method validation
Species-dependent method-bias assessment
Phytoplankton culture stress-response research
Precision and reproducibility for small effect sizes
Method precision validation under culture conditions
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